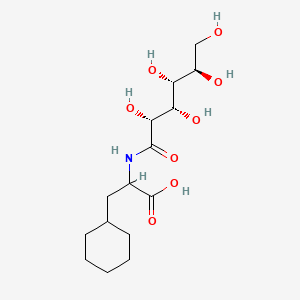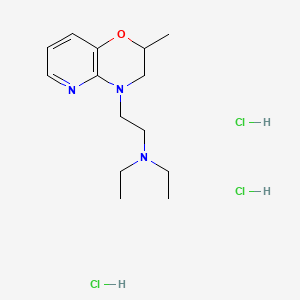
4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate is a diazonium salt that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate typically involves the diazotization of 4-(Ethyl(2-hydroxyethyl)amino)-3-methylaniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, in the presence of hexafluorophosphoric acid. The reaction is usually conducted at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, concentration, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out in aqueous or alcoholic solutions at low to moderate temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate. These reactions are usually performed at room temperature.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed, and the reactions are conducted in acidic or neutral media.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated derivatives of the original aniline.
Coupling Reactions: Azo compounds with vibrant colors, which are useful as dyes and pigments.
Reduction Reactions: The corresponding aniline derivative, 4-(Ethyl(2-hydroxyethyl)amino)-3-methylaniline.
Scientific Research Applications
4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound can be used in the labeling of biomolecules through azo coupling reactions, aiding in the study of biological processes.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate primarily involves its diazonium group. This group is highly reactive and can undergo various chemical transformations, such as substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in azo coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo bonds, which are crucial in the formation of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium chloride
- 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate
- 4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium sulfate
Uniqueness
4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate is unique due to its hexafluorophosphate counterion, which provides enhanced stability compared to other diazonium salts. This stability makes it particularly useful in various chemical reactions and industrial applications, where other diazonium salts might decompose or react undesirably.
Properties
CAS No. |
94349-46-9 |
|---|---|
Molecular Formula |
C11H16F6N3OP |
Molecular Weight |
351.23 g/mol |
IUPAC Name |
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C11H16N3O.F6P/c1-3-14(6-7-15)11-5-4-10(13-12)8-9(11)2;1-7(2,3,4,5)6/h4-5,8,15H,3,6-7H2,1-2H3;/q+1;-1 |
InChI Key |
BCGUDYVHCHZLJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=C(C=C(C=C1)[N+]#N)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















